TAPI-0

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TAPI-0 involucra múltiples pasos, comenzando con la preparación de la porción de hidroxamato. Los pasos clave incluyen:

Formación del grupo hidroxamato: Esto se logra típicamente haciendo reaccionar un derivado de hidroxilamina con un cloruro de acilo o éster apropiado.

Acoplamiento de péptidos: El intermedio de hidroxamato luego se acopla con una secuencia de péptidos que contiene residuos de naftilalanina y alanina. Este paso a menudo emplea reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o N-etil-N'-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base como N,N-diisopropiletilamina (DIPEA).

Purificación: El producto final se purifica utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos de producción. Esto a menudo incluye el uso de equipos de síntesis automatizados y sistemas de purificación a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

TAPI-0 principalmente experimenta los siguientes tipos de reacciones:

Inhibición de metaloproteinasas: this compound inhibe enzimas como colagenasa, gelatinasa y ADAM17 uniéndose a sus sitios activos y previniendo el acceso del sustrato.

Hidrólisis: El grupo hidroxamato en this compound puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la formación de los correspondientes derivados de ácido carboxílico e hidroxilamina

Reactivos y Condiciones Comunes

Reacciones de inhibición: Estas reacciones típicamente ocurren en condiciones fisiológicas (pH 7.4, 37°C) en presencia de la enzima diana.

Reacciones de hidrólisis: La hidrólisis ácida se puede realizar utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede lograr utilizando hidróxido de sodio

Principales Productos Formados

Reacciones de inhibición: Los principales productos son los complejos enzima-inhibidor.

Reacciones de hidrólisis: Los principales productos son los correspondientes derivados de ácido carboxílico e hidroxilamina

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

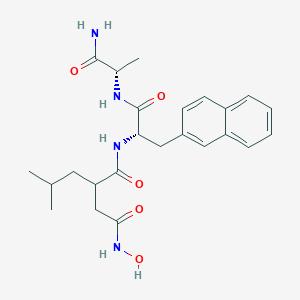

- Chemical Name: N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

- CAS Number: 143457-40-3

- Molecular Formula: C24H32N4O5

- Purity: ≥95%

TAPI-0 functions as a selective inhibitor of TACE and other matrix metalloproteinases (MMPs) with an IC50 value of approximately 100 nM. Its primary action is to inhibit the shedding of membrane-bound proteins, particularly tumor necrosis factor-alpha (TNF-α), thereby modulating inflammatory responses and cell signaling pathways .

Inhibition of TNF-α Processing

This compound is extensively used in studies focused on TNF-α, a critical cytokine involved in inflammation and immune responses. By inhibiting TACE, this compound prevents the conversion of membrane-bound TNF-α to its soluble form, effectively trapping it on the cell surface. This property has been exploited in various research scenarios:

- Case Study: CD8+ T Cell Activation

Antimicrobial Activity Against Chlamydia trachomatis

Research has demonstrated that this compound, in conjunction with other metalloprotease inhibitors like GM6001, effectively inhibits the growth of Chlamydia trachomatis, a bacterium responsible for several human diseases. The inhibition occurs independently of bacterial entry into host cells, suggesting that this compound targets essential bacterial processes directly .

Cancer Research

This compound's role in cancer biology has been investigated extensively. It has been observed to up-regulate death receptor levels (e.g., DR4) on malignant cells, enhancing their susceptibility to apoptosis. This effect has been documented in multiple myeloma (MM) cell lines and other cancer types, indicating its potential as a therapeutic agent in cancer treatment strategies .

Technical Data Table

Future Directions and Research Potential

The applications of this compound extend beyond its current uses. Future research may explore:

- Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents to enhance anti-inflammatory or anti-cancer effects.

- Drug Development: The potential for developing new drugs based on the structural properties of this compound to target specific diseases where metalloproteinase activity is implicated.

Mecanismo De Acción

TAPI-0 ejerce sus efectos uniéndose a los sitios activos de las metaloproteinasas, como la colagenasa, la gelatinasa y la ADAM17. El grupo hidroxamato en this compound se coordina con el ion zinc en el sitio activo de estas enzimas, inhibiendo así su actividad catalítica. Esto evita que las enzimas escindan sus sustratos, lo que lleva a una reducción en los niveles de metaloproteinasas activas y sus efectos posteriores .

Comparación Con Compuestos Similares

Compuestos Similares

GM6001: Otro inhibidor basado en hidroxamato con actividad de amplio espectro contra metaloproteinasas.

Singularidad de this compound

This compound es único debido a su alta especificidad para ADAM17 y su capacidad para inhibir múltiples metaloproteinasas simultáneamente. Esto lo convierte en una herramienta valiosa para estudiar los complejos roles de estas enzimas en varios procesos biológicos y enfermedades .

Actividad Biológica

TAPI-0, also known as TNF-α processing inhibitor-0, is a synthetic compound recognized for its role as an inhibitor of metalloproteinases, particularly ADAM-17 (also referred to as TACE) and matrix metalloproteinases (MMPs). Its biological activity is primarily associated with the modulation of inflammatory responses and immune cell interactions, making it a significant subject of study in various biomedical research contexts.

- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

- Molecular Weight : 456.5 Da

- Purity : ≥95%

- Storage : Stable for up to 12 months under desiccating conditions at -20°C

This compound functions by inhibiting the activity of metalloproteinases, which are enzymes involved in the processing of various substrates, including cytokines like TNF-α. By blocking TACE, this compound prevents the cleavage of membrane-bound precursors into their active forms, thereby reducing inflammatory signaling pathways. This inhibition has been shown to have significant implications in various pathological conditions.

Biological Activities

- Inhibition of TNF-α Processing : this compound effectively inhibits the conversion of pro-TNF-α to its active form, thereby modulating inflammatory responses. This action is crucial in diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

-

Effects on Immune Cells :

- Natural Killer (NK) Cells : this compound has been shown to enhance the anti-leukemia activity of NK cells by inhibiting CD16 down-regulation induced by acute myeloid leukemia (AML) cells. This effect suggests that this compound may help maintain NK cell functionality in the presence of tumor cells .

- Cell Surface Protein Shedding : The compound also regulates the shedding of L-selectin from monocytes, which is essential for cell migration and immune response modulation .

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of Chlamydia trachomatis, a significant human pathogen. This inhibition occurs through interference with bacterial metalloproteinases, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Key Studies Involving this compound

Detailed Research Findings

- Enhancement of NK Cell Activity :

- Impact on Inflammatory Responses :

- Role in Cancer Therapy :

Propiedades

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-VBSNWNEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931887 | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143457-40-3 | |

| Record name | TAPI (inhibitor) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TAPI-0 and how does it interact with it?

A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?

A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:

- Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].

- Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].

- Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].

- Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.